molecular formula C14H9IO B14253450 3-(2-Iodophenyl)-1-benzofuran CAS No. 452962-66-2

3-(2-Iodophenyl)-1-benzofuran

Cat. No.: B14253450
CAS No.: 452962-66-2
M. Wt: 320.12 g/mol
InChI Key: WXTXKOCRMPFZCP-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Complex Molecular Architectures

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netrsc.org Its rigid, planar structure is a common feature in a vast number of biologically active compounds derived from natural sources, particularly plants like those from the Asteraceae and Moraceae families. rsc.orgacs.org

Benzofuran derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgrsc.orgnih.gov This broad range of biological efficacy has made the benzofuran core a focal point for drug discovery and development. nih.govbgu.ac.il Well-known drugs, such as the antiarrhythmic agent Amiodarone, feature a substituted benzofuran core, underscoring its importance in pharmaceutical science. rsc.orgmdpi.com The ability to synthesize and functionalize the benzofuran skeleton is crucial for creating novel therapeutic agents and complex molecular structures. researchgate.nettus.ac.jp

Table 1: Examples of Bioactive Natural Products Containing the Benzofuran Scaffold

Compound Name Source Family Noted Biological Activity
Mori Cortex Radicis Moraceae Anti-diabetic acs.org
Psoralen Furocoumarin Psoriasis Treatment acs.org
Angelicin Furocoumarin Psoriasis Treatment acs.org
Viniferifuran - Anti-inflammatory mdpi.com

Strategic Importance of Aryl Iodides in Directed Organic Transformations

The "2-iodophenyl" portion of 3-(2-Iodophenyl)-1-benzofuran is of critical strategic importance for synthetic chemists. Aryl iodides are highly valued intermediates due to the unique properties of the carbon-iodine (C-I) bond. fiveable.meacs.org The C-I bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group and highly susceptible to oxidative addition—a key step in many transition-metal-catalyzed reactions. fiveable.menih.govacs.org

This high reactivity makes aryl iodides ideal substrates for a wide array of powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. fiveable.me These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds with high precision, allowing chemists to "stitch" together complex molecular fragments. fiveable.meacs.org The presence of the iodine atom provides a reactive handle for introducing diverse functional groups or building larger, polycyclic systems through intramolecular cyclization. fiveable.mesemanticscholar.org Recent research has also explored their use in photoredox catalysis and C-H iodination reactions, further expanding their synthetic utility. chinesechemsoc.orgresearchgate.netrsc.org

Table 2: Common Cross-Coupling Reactions Utilizing Aryl Iodides

Reaction Name Coupling Partner Bond Formed Typical Catalyst
Suzuki-Miyaura Organoboron compound C-C Palladium
Heck Alkene C-C Palladium
Sonogashira Terminal alkyne C-C Palladium/Copper acs.org
Stille Organotin compound C-C Palladium

Overview of Current Research Trajectories for Aryl-Substituted Benzofurans

Current research on aryl-substituted benzofurans is focused on developing novel, efficient, and versatile synthetic methodologies, as well as exploring their applications in materials science and medicine. thieme.dersc.org A primary goal is the construction of these scaffolds from readily available starting materials using cost-effective and environmentally benign catalysts, such as those based on nickel, copper, and iron. thieme.denih.gov

Recent synthetic strategies that have gained traction include:

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly popular, atom-economical approach to introduce aryl groups or build the benzofuran ring, avoiding the need for pre-functionalized substrates. researchgate.net

Photoredox and Radical Cyclizations: Visible-light-induced reactions provide a mild and green alternative for synthesizing benzofuran derivatives. semanticscholar.orgrsc.org These methods often proceed via radical intermediates, enabling unique bond formations. semanticscholar.org

Rearrangement Reactions: Innovative methods involving charge-accelerated sigmatropic rearrangements have been developed to synthesize highly substituted benzofurans, opening pathways to previously inaccessible complex structures. rsc.org

The synthesis of 3-arylbenzofurans, in particular, is an active area of investigation, with methods being developed that involve intramolecular additions, cyclodehydration of α-aryloxy ketones, and reactions of ortho-alkynylphenyl acetals. thieme.deorganic-chemistry.org These advanced synthetic routes are paving the way for the discovery of new functional materials, organic dyes, and potent pharmacological agents. researchgate.nettus.ac.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

452962-66-2

Molecular Formula

C14H9IO

Molecular Weight

320.12 g/mol

IUPAC Name

3-(2-iodophenyl)-1-benzofuran

InChI

InChI=1S/C14H9IO/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H

InChI Key

WXTXKOCRMPFZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C3=CC=CC=C3I

Origin of Product

United States

Synthetic Methodologies for 3 2 Iodophenyl 1 Benzofuran and Its Derivatives

Metal-Free Synthetic Strategies for 3-(2-Iodophenyl)-1-benzofuran Derivatives

To circumvent the cost and potential toxicity associated with transition metals, several metal-free synthetic strategies have been developed. These methods often rely on the unique reactivity of hypervalent iodine reagents or the generation of radical intermediates.

Hypervalent Iodine(III)-Mediated Oxidative Cyclizations

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful oxidants that can mediate the cyclization of various precursors to form benzofurans. organic-chemistry.orgdntb.gov.uaiipseries.org A common strategy is the oxidative cyclization of 2'-hydroxychalcones or ortho-hydroxystilbenes. organic-chemistry.orgchemijournal.comresearchgate.net For example, treating 2'-hydroxychalcones with iodobenzene (B50100) diacetate (IBD) in methanolic potassium hydroxide (B78521) can lead to oxidative rearrangement and cyclization. connectjournals.com These reactions are often metal-free, proceed under mild conditions, and offer an environmentally benign alternative to metal-catalyzed methods. organic-chemistry.org The use of catalytic amounts of the hypervalent iodine reagent is also possible in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org

Table 3: Hypervalent Iodine(III) Reagents in Benzofuran (B130515) Synthesis

Reagent Precursor Product Type Ref.
(Diacetoxyiodo)benzene (PIDA) o-Hydroxystilbenes 2-Arylbenzofurans organic-chemistry.org
Iodobenzene Diacetate (IBD) 2'-Aminochalcones 3-(β-styryl)-2,1-benzisoxazoles connectjournals.com

Intermolecular Radical Coupling Reactions

A novel, transition-metal-free approach to 3-substituted benzofurans involves the intermolecular radical coupling of 2-iodophenyl allenyl ethers. researchgate.net This reaction is initiated by heteroatom-centered super-electron-donors (SEDs). researchgate.net Deprotonation of species like N-benzyl ketimines generates 2-azaallyl anions that act as potent SEDs, capable of reducing the 2-iodophenyl allenyl ether via a single-electron transfer (SET) process. researchgate.netnsf.gov This generates an aryl radical which undergoes a radical cyclization cascade, followed by an intermolecular radical-radical coupling to form the final product. ucsd.eduescholarship.org This method allows for the construction of complex benzofuran derivatives under mild conditions without the need for a metal catalyst or initiator. researchgate.net

Mechanistic Studies of Rearrangement-Based Syntheses (e.g., benzopyran to benzofuran rearrangement pathways)

The interconversion between benzopyran and benzofuran ring systems represents a significant area of mechanistic study in heterocyclic chemistry. While not a direct synthesis of this compound, understanding these rearrangement pathways is crucial as they can occur as competing or subsequent reactions during benzofuran synthesis. An unusual acid-catalyzed rearrangement from a benzopyran to a benzofuran has been reported during the synthesis of coumarin (B35378) derivatives intended as candidates for treating Alzheimer's Disease. nih.govnih.gov This discovery presented a novel, albeit unexpected, synthetic route to benzofuran derivatives. nih.govnih.gov

One proposed mechanism for an acid-catalyzed rearrangement from a benzofuran to a benzopyran involves the initial protonation of the benzofuran ring. ic.ac.uk This is followed by an intramolecular cyclization involving an ortho-carbonyl group, leading to the formation of a spiro ketal intermediate. ic.ac.uk A subsequent ring expansion via a 1,2-O shift forms a cationic species, which, after losing a proton, yields an intermediate that rearranges to the final benzopyran product through a 1,5-sigmatropic hydrogen shift and cycloreversion. ic.ac.uk

Conversely, the thermal Claisen rearrangement of aryl propargyl ethers can yield either benzopyran or benzofuran derivatives. rsc.orgnycu.edu.tw Density Functional Theory (DFT) studies have been employed to investigate the plausible mechanisms for this transformation. rsc.org The most favorable pathways typically initiate with a uol.deuol.de-sigmatropic rearrangement to form an allenic dienone intermediate, which loses its aromaticity. rsc.org This step is often the rate-determining step. rsc.org From this intermediate, the reaction can proceed through several pathways:

To form benzopyran: A Current time information in Bangalore, IN.mdpi.com-sigmatropic reaction followed by isomerization and cyclization. rsc.org

To form 2-methylbenzofuran: A cyclization step followed by a uol.deCurrent time information in Bangalore, IN.-sigmatropic reaction. rsc.org

These mechanistic insights are vital for controlling reaction outcomes and selectively synthesizing the desired heterocyclic core. nih.govrsc.org

Lewis Acid-Catalyzed Cyclization Processes (e.g., BF₃·Et₂O catalysis)

Lewis acids are pivotal catalysts in organic synthesis, promoting a variety of transformations, including the cyclization reactions that form the benzofuran nucleus. Boron trifluoride etherate (BF₃·Et₂O) is a commonly employed Lewis acid for this purpose, facilitating the ring closure of suitable precursors under mild conditions. mdpi.comresearchgate.net

One strategy involves the BF₃·Et₂O-catalyzed cyclization and substitution of 1-(2-hydroxyphenyl)propargyl alcohol derivatives. mdpi.com This metal-free procedure provides an efficient route to substituted benzofurans. mdpi.comresearchgate.net BF₃·Et₂O has also been utilized in cascade cyclizations to synthesize complex natural products like schweinfurthins F and G. In this context, BF₃·Et₂O was used to induce the cascade reaction of an epoxide precursor at low temperatures (e.g., -78 °C) in dichloromethane. nih.gov

The effectiveness of BF₃·Et₂O can be compared with other Lewis and Brønsted acids. In the synthesis of 2-substituted benzofurans from phenols and α-haloketones, various acids were screened. While Brønsted acids and other Lewis acids like AlCl₃ or FeCl₃ showed no conversion, BF₃·Et₂O did produce the furan (B31954) product, although with numerous by-products. nih.gov In another study aimed at synthesizing 3-aryl benzofurans, BF₃·Et₂O was among several Lewis and Brønsted acids that failed to yield the desired product, highlighting the substrate- and condition-dependent nature of these catalytic processes. researchgate.net Similarly, in a Lewis acid-catalyzed [4+1] cycloaddition to form 3-aryl-2-aminobenzofurans, BF₃·Et₂O was found to be ineffective, whereas catalysts like Sc(OTf)₃ and Al(OTf)₃ successfully promoted the reaction. sorbonne-universite.fr

BF₃·Et₂O has also been used to catalyze formal [2π + 2σ] cycloadditions between benzofuran-derived oxadienes and bicyclo[1.1.0]butanes, providing access to complex spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes] in good yields. chemrxiv.org

Screening of Catalysts in Lewis Acid-Promoted Benzofuran Synthesis
CatalystReaction TypeResultReference
BF₃·Et₂OCyclization of 1-(2-hydroxyphenyl)propargyl alcoholsEffective for producing substituted benzofurans mdpi.comresearchgate.net
BF₃·Et₂OCascade cyclization of epoxidesEffective in synthesizing schweinfurthin intermediates nih.gov
BF₃·Et₂OSynthesis from phenols and α-haloketonesProduct formed, but with numerous by-products nih.gov
BF₃·Et₂O[4+1] Cycloaddition for 2-aminobenzofuransIneffective sorbonne-universite.fr
Sc(OTf)₃[4+1] Cycloaddition for 2-aminobenzofuransEffective, yielding the desired product sorbonne-universite.fr
TiCl₄Synthesis from phenols and α-haloketonesOptimal catalyst, providing good yields nih.gov

Synthesis of Annulated Benzofuran Derivatives from Iodophenyl Precursors

The iodophenyl group, particularly when positioned ortho to a linking group on the benzofuran core, is an exceptionally useful handle for constructing annulated (fused-ring) heterocyclic systems. This is primarily due to its reactivity in various transition-metal-catalyzed cross-coupling reactions.

A key strategy involves the intramolecular cyclization of substrates containing an o-iodophenyl moiety. For instance, a visible-light-mediated, metal-free protocol has been developed for the synthesis of highly substituted 2,3-dihydrobenzofurans. nih.govrsc.org This method utilizes the intramolecular reductive cyclization of oxygen-containing substrates, such as O-allyl-2-iodoanilides, promoted by tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govrsc.org This approach is tolerant of various functional groups on the aromatic ring, including both electron-withdrawing and electron-donating groups. nih.govrsc.org

Another powerful method is the synthesis of [b]-annulated 2,3-dihydrobenzofurans, which are characteristic scaffolds of the flavagline natural product class. uol.de This has been achieved via an Ullmann-like, copper-catalyzed intramolecular C–O coupling reaction of α-(o-iodophenyl)-β-oxoesters. uol.de Optimization of reaction conditions, such as catalyst and base, is crucial for achieving good yields in these transformations. uol.de The resulting annulated benzofurans can be further functionalized through reactions like Suzuki coupling or Heck reactions, demonstrating their versatility as synthetic intermediates. uol.de For example, a Heck reaction between a brominated annulated benzofuran and styrene (B11656) proceeded with a 92% yield. uol.de

Furthermore, palladium-catalyzed sequences have been employed to create spirocyclic structures. In one such sequence, a racemic α-(ortho-iodophenyl)-β-oxo allyl ester undergoes a palladium-catalyzed decarboxylative asymmetric allylic alkylation. The resulting intermediate, which contains a quaternary stereocenter, is then subjected to an intramolecular Heck reaction, converting the iodophenyl group into a new C-C bond to form the spirocyclic benzofuran derivative. researchgate.net

Examples of Annulated Benzofuran Synthesis from Iodophenyl Precursors
Precursor TypeKey ReactionCatalyst/ReagentProduct TypeReference
O-allyl-2-iodoanilide derivativesIntramolecular Reductive CyclizationVisible Light / TTMSSSubstituted 2,3-dihydrobenzofurans nih.govrsc.org
α-(o-Iodophenyl)-β-oxoestersIntramolecular Ullmann-like C-O CouplingCopper catalyst[b]-Annulated 2,3-dihydrobenzofurans uol.de
α-(o-Iodophenyl)-β-oxo allyl estersIntramolecular Heck ReactionPalladium catalystSpirocyclic benzofurans researchgate.net

Chemical Reactivity and Directed Functionalization of 3 2 Iodophenyl 1 Benzofuran Derivatives

Transformations Involving the Aryl Iodide Moiety of 3-(2-Iodophenyl)-1-benzofuran

The carbon-iodine bond on the phenyl substituent is the most labile site for many catalytic transformations, particularly for palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide array of substituents, significantly diversifying the molecular architecture.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and the aryl iodide of this compound is an excellent substrate for these transformations. fiveable.me The Suzuki, Heck, and Sonogashira reactions are prime examples, enabling the introduction of aryl, vinyl, and alkynyl groups, respectively.

The Suzuki coupling reaction, which couples organoboron compounds with organic halides, is a highly efficient method for the arylation of the this compound system. scielo.br Studies on the similar 3-iodo-2-(methylthio)benzo[b]furan have shown that reactions with various arylboronic acids proceed cleanly under mild conditions. scielo.br These reactions typically employ a palladium(0) or palladium(II) catalyst and a base like potassium carbonate. scielo.br The versatility of the Suzuki reaction is demonstrated by its tolerance for both electron-donating and electron-withdrawing substituents on the coupling partner. scielo.br This methodology has been used to create complex, multifunctionalized benzofurans by sequential cross-coupling reactions. scite.ai

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. chim.it This reaction provides a powerful method for vinylation at the 2-position of the phenyl ring. While direct examples on this compound are specific, the intramolecular Heck reaction of related N-(o-iodophenyl)acrylamides to form oxindoles highlights the utility of the o-iodoaryl moiety in forming new rings. chim.it The reaction of a brominated annulated benzofuran (B130515) with styrene (B11656) has been shown to proceed in high yield, demonstrating the applicability of Heck reactions on halogenated benzofuran scaffolds. uol.de Carbonylative Heck reactions on aryl iodides have also been developed to produce 1,3-ketoaldehydes, which are versatile precursors for various heterocycles. organic-chemistry.org

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgacs.org It is a well-established method for synthesizing substituted benzofurans, often through a domino Sonogashira coupling/cyclization sequence starting from o-halophenols and terminal alkynes. researchgate.netrsc.org For a pre-formed this compound, the Sonogashira reaction would directly install an alkynyl substituent, providing a gateway to further functionalization or the construction of extended conjugated systems.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Iodo-Benzofuran Systems
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductYieldReference
Suzuki3-Iodo-2-(methylthio)benzo[b]furanPhenylboronic acidPd(PPh₃)₄ / K₂CO₃3-Phenyl-2-(methylthio)benzo[b]furan85% scielo.br
Suzuki5-Chloro-3-iodo-2-(methylthio)benzo[b]furanArylboronic acidPd catalyst5-Chloro-3-aryl-2-(methylthio)benzo[b]furanHigh scite.ai
HeckBrominated annulated benzofuranStyrenePd catalystStyrenylated annulated benzofuran92% uol.de
Sonogashira2-IodophenolPhenylacetylenePd/Cu catalyst2-Phenylbenzofuran (via domino reaction)81% rsc.org

The formation of carbon-nitrogen bonds at the aryl iodide position opens pathways to a variety of nitrogen-containing heterocyclic compounds. N-arylation reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling, are key methods for this transformation.

Copper-catalyzed N-arylation reactions using arylboronic acids (Chan-Lam coupling) provide an alternative to palladium-catalyzed methods for C-N bond formation. nih.gov Research on 3-amino-2-aroyl benzofurans has demonstrated that N-arylation can be achieved at room temperature using copper catalysts, selectively forming mono-N-arylated products. nih.govacs.org This approach is sensitive to steric hindrance and the electronic nature of the substituents on the arylboronic acid. nih.govacs.org

In related systems, copper-catalyzed intramolecular C-O coupling of α-(iodophenyl)-β-oxoesters is used to form the benzofuran ring itself. uol.deacs.org A subsequent step could involve C-N bond formation. For instance, α-(ortho-iodophenyl)-β-oxoesters can undergo copper-catalyzed amination with primary amines to form N-alkyl anilines, which then cyclize to form benzo-annulated lactams. researchgate.net This demonstrates the utility of the iodophenyl group in constructing nitrogen-containing rings fused to the core structure. Amide-directed C-H activation is another powerful strategy for creating tandem C-C/C-N bonds to synthesize nitrogen heterocycles. nih.gov

Table 2: Examples of C-N Bond Formation on Related Aryl Halide Systems
Reaction TypeSubstrateReagentCatalyst SystemProduct TypeYieldReference
Chan-Lam N-Arylation3-Amino-2-aroyl benzofuranPhenylboronic acidCu(OAc)₂Mono-N-phenylated aminobenzofuranGood nih.gov
Copper-Catalyzed Aminationα-(ortho-iodophenyl)-β-oxoesterPrimary amineCu catalyst / K₃PO₄N-Alkyl aniline (B41778) intermediate- researchgate.net
Ru(II)-Catalyzed AmidationBenzothiazoleAcyl azideRu(II) catalystN-amidated benzothiazole65% acs.org

Directed Reactions on the Benzofuran Core

While the aryl iodide offers a primary site for functionalization, the benzofuran nucleus itself possesses distinct reactive positions that can be targeted through various strategies, including electrophilic substitution, nucleophilic addition, and radical reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic rings, allowing for the introduction of various functional groups. uomustansiriyah.edu.iq The benzofuran ring is electron-rich and generally undergoes electrophilic substitution readily. The position of substitution is directed by the existing substituents and the inherent electronic properties of the heterocyclic ring. For 3-arylbenzofurans, electrophilic attack is often observed at the C2 position. nih.gov For example, the 2-position of a 3-alkylsubstituted benzofuran can be functionalized with a carbaldehyde group or a versatile bromine atom, which can then be used in further cross-coupling reactions. nih.gov

The general mechanism involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. total-synthesis.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. total-synthesis.com The reactivity can be enhanced by electron-donating groups on the aromatic ring. researchgate.net

Nucleophilic addition reactions typically require activation of the benzofuran system, for example, by transformation into a p-quinone methide. These intermediates can then undergo rearomatization through nucleophilic addition. mdpi.com A one-pot protocol for synthesizing 2,3-diarylbenzo[b]furan derivatives involves the 1,6-conjugate addition of aromatic aldehydes to 2-hydroxyphenyl-substituted p-quinone methides. mdpi.com

Another strategy involves the use of 1-(2-hydroxyphenyl)propargyl alcohol derivatives. These can be cyclized using catalysts like BF₃-Et₂O, followed by substitution with a nucleophile. mdpi.com Furthermore, indium(III) halides can catalyze the hydroalkoxylation of alkynylphenols, which involves the nucleophilic addition of the phenol (B47542) to the alkyne, activated by the Lewis acid. mdpi.com While not direct additions to the benzofuran ring, these methods highlight the principle of using nucleophilic attack as a key step in constructing or functionalizing the benzofuran scaffold. Modifications of 2-coumaranone (B42568) derivatives, often through direct amination at the C3 position or nucleophilic substitution on an activated furan (B31954) ring, represent another route to functionalized benzofuranones. royalsocietypublishing.orgresearchgate.net

Radical reactions offer a complementary approach to functionalize benzofuran derivatives, often under mild, transition-metal-free conditions. nih.gov A notable method involves the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.net This process can use phosphines, thiols, and anilines to introduce heteroatomic functionalities. researchgate.net

Another innovative radical-based method is the cyclization of o-iodophenyl allenyl ethers. mdpi.com A single-electron transfer (SET) from a 2-azaallyl anion to the o-iodoaryl allenyl ether initiates a radical cyclization cascade, followed by an intermolecular radical-radical coupling to produce complex benzofurylethylamine derivatives. mdpi.com This highlights how a radical process can be initiated on a precursor to construct the functionalized benzofuran ring system.

Table 3: Example of Radical Functionalization of a Benzofuran Precursor
Reaction TypeSubstrateRadical Initiator/PartnerConditionsProduct TypeYieldReference
Intermolecular Radical Coupling2-Iodophenyl allenyl etherHeteroatomic compounds (H-X) / Strong Base (LDA)Transition-metal-free3-Substituted benzofuranModerate to Excellent nih.gov
Radical Cyclization Cascade2-Iodo aryl allenyl ether2-Azaallyl anion (SET)-Benzofurylethylamine derivativesGood to Excellent mdpi.com

Derivatization Strategies for Complex Molecular Scaffolds

The this compound scaffold serves as a versatile platform for the synthesis of more intricate molecular architectures. The presence of the ortho-iodine atom on the pendant phenyl ring is a key functional handle, enabling a variety of intramolecular and intermolecular transformations. These reactions are pivotal in constructing fused ring systems and introducing further molecular diversity, leading to compounds with significant potential in medicinal chemistry and materials science. Derivatization strategies often leverage transition-metal-catalyzed reactions to achieve high efficiency and selectivity in the construction of these complex scaffolds.

A significant approach involves the intramolecular cyclization of precursors like α-(2-iodophenyl)-β-oxoesters, which can be synthesized and then cyclized to form [b]-annulated 2,3-dihydrobenzofuran (B1216630) ring systems. uol.de This particular scaffold is characteristic of the flavagline class of natural products, which are noted for their antiviral activities. uol.de The development of synthetic routes to analogues of these compounds is therefore of considerable interest. uol.de

One of the primary methods to construct these annulated systems is through an Ullmann-like, copper-catalyzed C–O coupling reaction. uol.deacs.org This transformation effectively forges a new heterocyclic ring fused to the benzofuran core. The versatility of this method has been demonstrated by varying the size of the annulated ring and incorporating different substituents on the aromatic portion. uol.de

The scope of this copper-catalyzed cyclization to form various annulated benzofuran derivatives has been explored, demonstrating its utility for creating diverse and complex scaffolds. Yields are generally moderate to high, confirming the robustness of this synthetic strategy. uol.de

Table 1: Scope of Copper-Catalyzed Intramolecular C–O Coupling for the Synthesis of Annulated Benzofuran Derivatives

Starting Material (α-(2-Iodophenyl)-β-oxoester derivative)Annulated Ring SizeSubstituent on Aromatic RingProductYield (%)Reference
Cyclopentanone-derivedFive-membered-Cyclopenta[b]benzofuran derivative90 uol.de
Cyclohexanone-derivedSix-membered-Tetrahydro-6H-benzo mdpi.comnih.govfuro[2,3-b]chromene derivative85 uol.de
Cycloheptanone-derivedSeven-membered-Benzo mdpi.comnih.govfuro[2,3-b]oxepine derivative72 uol.de
Cyclohexanone-derivedSix-membered4-BromoBrominated tetrahydro-6H-benzo mdpi.comnih.govfuro[2,3-b]chromene derivative88 uol.de
Tetrahydropyranone-derivedSix-membered (Heterocycle)-Tetrahydropyrano-annulated benzofuranN/A acs.org
Piperidinone-derivedSix-membered (Heterocycle)-Piperidino-annulated benzofuranN/A acs.org

Once the core annulated scaffold is assembled, it can undergo further functionalization to introduce additional complexity and functional groups. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have proven to be highly effective for this purpose. uol.de These reactions typically target a pre-existing functional group on the scaffold, such as a bromine atom introduced in the starting material, allowing for the attachment of various substituents. uol.de For example, a brominated annulated benzofuran can be coupled with styrene in a Heck reaction or with different boronic acids in Suzuki coupling reactions, showcasing the versatility of these complex scaffolds as platforms for further derivatization. uol.de

Table 2: Post-Cyclization Functionalization of Annulated Benzofuran Scaffolds

ScaffoldReaction TypeCoupling PartnerCatalyst SystemProductYield (%)Reference
Brominated tetrahydro-6H-benzo mdpi.comnih.govfuro[2,3-b]chromene derivativeHeck CouplingStyrenePd(OAc)₂ / P(o-tolyl)₃Styrenyl-substituted derivative92 uol.de
Brominated tetrahydro-6H-benzo mdpi.comnih.govfuro[2,3-b]chromene derivativeSuzuki CouplingPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Phenyl-substituted derivative97 uol.de
Brominated tetrahydro-6H-benzo mdpi.comnih.govfuro[2,3-b]chromene derivativeSuzuki Coupling4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃(4-Methoxyphenyl)-substituted derivative70 uol.de
Brominated tetrahydro-6H-benzo mdpi.comnih.govfuro[2,3-b]chromene derivativeSuzuki CouplingThiophene-2-boronic acidPd(PPh₃)₄ / K₂CO₃Thienyl-substituted derivative85 uol.de

Beyond two-step cyclization and functionalization, other strategies leverage the reactivity of the C-I bond in precursors to directly synthesize complex benzofurans. One such approach involves the palladium-catalyzed reaction of N-(2-iodophenyl)-N-methylmethacrylamides with 2-(phenylethynyl)phenol. nih.govacs.org This method proceeds through an oxidative addition of the C-I bond to the palladium catalyst, followed by cyclization via an intramolecular Heck reaction, ultimately leading to highly substituted benzofuran derivatives. nih.govacs.org

Another innovative strategy utilizes radical reactions initiated by the interaction of super-electron-donors with 2-iodophenyl allenyl ether substrates. nih.gov In this process, heteroatom anions act as super-electron-donors, transferring an electron to the aryl iodide. This initiates a radical cascade that results in the formation of 3-functionalized benzofurans, demonstrating a transition-metal-free approach to derivatization. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 3 2 Iodophenyl 1 Benzofuran

Elucidation of Proposed Reaction Mechanisms for Cyclization and Coupling Processes

The formation of the benzofuran (B130515) core from precursors leading to 3-(2-Iodophenyl)-1-benzofuran often proceeds through several key mechanistic pathways, primarily involving cyclization and coupling reactions.

One prominent mechanism is the intramolecular cyclization of o-alkynylphenols . This process can be catalyzed by various transition metals, such as palladium, copper, rhodium, and gold, as well as by Brønsted or Lewis acids. mdpi.com For instance, the cyclization of an o-alkynylphenol can be initiated by a palladium(II) catalyst, which coordinates to the alkyne. This is followed by an intramolecular attack of the phenolic oxygen onto the activated alkyne, a process known as 5-endo-dig cyclization. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the benzofuran product. mdpi.com

Another significant pathway is the radical cyclization of substrates like 2-iodophenyl allenyl ethers. In this process, a single-electron transfer (SET) from a suitable donor, such as a heteroatom-centered anion, to the 2-iodophenyl allenyl ether initiates the reaction. nih.gov This generates a phenyl radical, which then undergoes cyclization with the allenyl group to form a benzofurylmethyl radical. This radical intermediate can then be trapped by another radical species to afford the final 3-substituted benzofuran product. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to elucidate the energy profiles of these radical reactions, supporting the proposed mechanism. nih.gov

Palladium-catalyzed coupling and cyclization cascades are also vital. For example, the reaction of N-(2-iodophenyl)-N-methylmethacrylamides with 2-(phenylethynyl)phenol, catalyzed by palladium-tetrakis(triphenylphosphine), proceeds via oxidative addition of the aryl iodide to the palladium(0) catalyst. nih.gov This is followed by an intramolecular Heck-type cyclization to form a palladacycle intermediate. This intermediate then coordinates with the alkyne, leading to a cascade of events including cyclization and reductive elimination to furnish the benzofuran derivative. nih.govacs.org

In acid-catalyzed cyclizations, such as the reaction of an acetal (B89532) substrate to form a benzofuran core, the mechanism involves initial protonation of the acetal under acidic conditions. wuxiapptec.com This is followed by the elimination of methanol (B129727) to form an oxonium ion intermediate. The phenyl ring then acts as a nucleophile, attacking the oxonium ion to induce cyclization. A subsequent elimination of another methanol molecule yields the final benzofuran product. wuxiapptec.com Quantum mechanical analyses have been used to study the regioselectivity of such cyclizations by examining the properties of the crucial oxonium ion intermediate. wuxiapptec.com

Analysis of Catalyst and Reagent Roles in Reaction Pathways (e.g., single-electron transfer processes, Lewis acid activation)

The choice of catalyst and reagents plays a pivotal role in dictating the reaction pathway and efficiency in the synthesis of benzofurans from precursors of this compound.

Single-Electron Transfer (SET) Processes: In radical-mediated reactions, heteroatom-centered anions can function as super-electron-donors (SEDs). nih.govresearchgate.net For instance, the deprotonation of compounds like diphenylphosphine (B32561) (HPPh₂) with a strong base such as lithium diisopropylamide (LDA) generates a phosphine (B1218219) anion (Ph₂P⁻). nih.gov This anion can then transfer a single electron to a substrate like a 2-iodophenyl allenyl ether. This SET process is critical for initiating the radical cascade that leads to the formation of the benzofuran ring. nih.govresearchgate.net The feasibility of these heteroatomic anions as SEDs has been supported by both experimental and computational studies, including cyclic voltammetry and DFT calculations. nih.govresearchgate.net

Lewis Acid Activation: Lewis acids, such as indium(III) halides, are effective catalysts for the hydroalkoxylation of o-alkynylphenols. mdpi.com The mechanism involves the activation of the alkyne by the Lewis acid, making it more electrophilic. This activation facilitates the nucleophilic attack of the phenolic oxygen, leading to cyclization. mdpi.com Similarly, iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through direct oxidative aromatic C–O bond formation. mdpi.com Boron trifluoride etherate (BF₃-Et₂O) has also been used to catalyze the cyclization of 1-(2-hydroxyphenyl)propargyl alcohol derivatives. mdpi.com In some cases, the acidity of a Lewis acid can be enhanced by strong hydrogen bond donors, which promotes the enolization of iodonium (B1229267) ylides for subsequent cycloaddition reactions. nih.gov

Transition Metal Catalysis:

Palladium: Palladium catalysts are versatile and widely used. In the Sonogashira coupling of terminal alkynes with iodophenols, a combination of a palladium catalyst and a copper co-catalyst is often employed. nih.govacs.org The palladium catalyst facilitates the oxidative addition and subsequent steps, while copper acetylide formation is a key part of the catalytic cycle. nih.gov In other reactions, palladium nanoparticles have been shown to be effective and reusable catalysts. researchgate.net

Copper: Copper catalysts are crucial in various coupling and cyclization reactions. For example, copper(I) iodide can promote the domino hydration and annulation of 2-fluorophenylacetylene derivatives. mdpi.com In intramolecular dehydrogenative C–H/O–H coupling reactions, a copper catalyst can facilitate a single electron transfer from the hydroxyl group of the substrate, initiating a radical pathway. nih.gov

Gold: Gold catalysts, often in combination with a silver salt co-catalyst, are effective in promoting Claisen rearrangement cascades and cycloisomerization reactions. nih.govorganic-chemistry.org Gold(I) complexes can activate alkynes towards nucleophilic attack, leading to the formation of the benzofuran ring. organic-chemistry.org

Rhodium: Rhodium catalysts have been used in the annulation of salicylaldehydes with diazo compounds to produce benzofurans. mdpi.com

The table below summarizes the roles of various catalysts and reagents in the synthesis of benzofuran derivatives.

Catalyst/ReagentRoleReaction TypeRef.
Palladium(II) AcetateCatalystOxidative Cyclization mdpi.com
Copper(I) IodideCo-catalystSonogashira Coupling nih.govacs.org
Gold(I) ChlorideCatalystClaisen Rearrangement nih.gov
Indium(III) HalidesLewis Acid CatalystHydroalkoxylation mdpi.com
Lithium Diisopropylamide (LDA)Strong BaseDeprotonation for SET nih.gov
Iron(III) ChlorideLewis Acid/OxidantIntramolecular Cyclization mdpi.com
Boron Trifluoride EtherateLewis Acid CatalystCyclization mdpi.com
Rhodium(II) acetateCatalystAnnulation mdpi.com

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are paramount for substantiating proposed reaction mechanisms. A variety of spectroscopic and computational techniques have been employed to study the intermediates in reactions leading to this compound and its derivatives.

In acid-catalyzed cyclizations of acetals, the oxonium ion has been identified as a key intermediate. wuxiapptec.com Quantum mechanical calculations, including analysis of the Highest Occupied Molecular Orbital (HOMO), have been used to understand the electronic properties and reactivity of this intermediate, which in turn governs the regioselectivity of the cyclization. wuxiapptec.com

In radical cyclization reactions initiated by single-electron transfer, the formation of radical intermediates has been proposed. For instance, the reaction of a 2-iodophenyl allenyl ether with a heteroatom anion generates a phenyl radical and a heteroatom-centered radical . nih.gov The phenyl radical then cyclizes to form a more stable benzofurylmethyl radical . nih.gov While direct observation of these radicals can be challenging due to their transient nature, their existence is supported by DFT calculations which map out the potential energy surface of the reaction, including the energies of the transition states and intermediates. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has also been used to detect the presence of radical species in related reaction systems. researchgate.net

In palladium-catalyzed reactions, palladacycle intermediates are frequently proposed. For example, in the arylfuranylation of alkenes, an intermediate palladacycle is formed after an intramolecular Heck reaction. nih.govacs.org This intermediate then participates in the subsequent steps of the catalytic cycle. Similarly, in the synthesis of 2-benzoylbenzofurans, a palladium-mediated cascade reaction is thought to proceed through several intermediates, including one formed by the coordination of a nitrile moiety and intramolecular insertion. nih.gov

The table below lists some of the key intermediates identified or proposed in the synthesis of benzofurans.

IntermediateReaction TypeMethod of Identification/CharacterizationRef.
Oxonium IonAcid-Catalyzed CyclizationQuantum Mechanical Calculations (HOMO analysis) wuxiapptec.com
Phenyl RadicalRadical CyclizationDFT Calculations, EPR Spectroscopy nih.govresearchgate.net
Benzofurylmethyl RadicalRadical CyclizationDFT Calculations nih.gov
PalladacyclePalladium-Catalyzed CyclizationMechanistic Proposal based on known reactivity nih.govacs.org
Copper AcetylideCopper-Catalyzed CouplingMechanistic Proposal nih.govacs.org
Phenoxy RadicalCopper-Catalyzed Dehydrogenative CouplingMechanistic Proposal, Inhibition studies nih.gov

Investigations into Stereochemical Outcomes and Stereoselectivity in Synthesis

When the synthesis of benzofuran derivatives from precursors of this compound can lead to the formation of stereoisomers, understanding and controlling the stereochemical outcome is of great importance. A reaction that produces a predominance of one stereoisomer over others is termed stereoselective. ddugu.ac.in

In the context of benzofuran synthesis, stereoselectivity can be a critical factor, especially when chiral centers or stereogenic axes are being created. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of racemic α-(ortho-iodophenyl)-β-oxo allyl esters can furnish α-allylated products with a quaternary stereocenter in good yields and with high enantioselectivities. researchgate.net The subsequent Heck reaction of these intermediates can lead to spirocyclic structures as a mixture of exo- and endo-cyclic regioisomers, which can sometimes be isomerized to a single isomer. researchgate.net

The stereochemistry of the starting materials can also influence the outcome of the reaction. For instance, the addition of bromine to trans-2-butene is a diastereoselective reaction, yielding a specific diastereomer. ddugu.ac.in Similarly, in the synthesis of benzofuran derivatives, the geometry of a starting alkene can dictate the stereochemistry of the product.

Ligand control is a common strategy to achieve stereoselectivity in metal-catalyzed reactions. The use of chiral ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other. For example, in the enantioselective synthesis of molecules with multiple stereogenic elements, the choice of a specific chiral ligand, such as a bidentate phosphine ligand, can result in high diastereo- and enantioselectivities. rsc.org

The reaction conditions, including temperature and the choice of catalyst, can also play a significant role in determining the stereoselectivity. In some cases, it is possible to obtain either the (E)- or (Z)-isomer of a product stereoselectively by changing the ligand and controlling the reaction temperature. researchgate.net

The following table provides examples of stereoselective reactions in the synthesis of benzofuran and related heterocyclic systems.

ReactionStereochemical OutcomeKey FactorsRef.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic AlkylationEnantioselective formation of a quaternary stereocenterChiral Ligand researchgate.net
Palladium-Catalyzed Domino Synthesis of 3-Allylidene-2(3H)-oxindolesStereoselective formation of (E)-isomerLigand, Temperature researchgate.net
Intramolecular Heck Cyclization of (2-Iodophenyl)buta-1,3-dienylphosphonatesRegioselective 5-exo-trig cyclization with E,E stereochemistrySubstrate geometry acs.org
Nickel-Catalyzed Hydrocyanative DesymmetrizationHigh diastereo- and enantioselectivityChiral Ligand (SegPhos) rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 2 Iodophenyl 1 Benzofuran Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 3-(2-Iodophenyl)-1-benzofuran. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, the complete carbon skeleton and proton environments can be mapped.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and coupling interactions of protons. For a this compound analogue, protons on the benzofuran (B130515) ring typically appear in the aromatic region (δ 7.1–7.9 ppm). The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. Carbons within the benzofuran and iodophenyl rings are generally observed between δ 112–156 ppm. mdpi.com

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two-dimensional experiments that are crucial for confirming the molecular structure. ustc.edu.cnnih.gov

HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached. nih.govcolumbia.edu This allows for the direct assignment of protonated carbons in the molecule.

HMBC reveals correlations between protons and carbons over two to three bonds. columbia.eduscientificservices.eu This is particularly powerful for identifying connections between different parts of the molecule, such as linking the 2-iodophenyl ring to the C3 position of the benzofuran core and identifying quaternary (non-protonated) carbons. columbia.edu

The following table summarizes the expected NMR data for the core structure of this compound based on data from analogous structures.

Nucleus Position Expected Chemical Shift (ppm) Key HMBC Correlations
¹HBenzofuran Protons7.0 - 8.0Protons on benzofuran ring to carbons on iodophenyl ring
¹HIodophenyl Protons7.0 - 8.0Protons on iodophenyl ring to C3 of benzofuran
¹³CBenzofuran Carbons110 - 156C2, C3a, C4 to benzofuran protons
¹³CIodophenyl Carbons95 - 145C1', C2', C6' to iodophenyl protons
¹³CC-I Carbon~95Correlates with adjacent aromatic protons

Data is estimated based on published values for similar benzofuran structures. rsc.orgiucr.orgresearchgate.netacs.org

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of this compound. scispace.com Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), which allows for the confident assignment of a molecule's chemical formula. gcms.cz

For this compound (C₁₄H₉IO), the exact mass can be calculated and compared to the experimental value obtained from HRMS. This confirmation is a key step in structural elucidation.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule. Analyzing these fragments helps to confirm the structural arrangement. Common fragmentation pathways for this compound would likely include:

Cleavage of the C-I bond, resulting in the loss of an iodine radical (I•).

Scission of the bond between the benzofuran and phenyl rings.

Ion Formula Description
[M]⁺[C₁₄H₉IO]⁺Molecular Ion
[M-I]⁺[C₁₄H₉O]⁺Loss of Iodine atom
[C₈H₅O]⁺[C₈H₅O]⁺Fragment corresponding to the benzofuranyl cation
[C₆H₄I]⁺[C₆H₄I]⁺Fragment corresponding to the iodophenyl cation

Fragmentation patterns are predictive and based on common fragmentation rules.

Single Crystal X-ray Diffraction for Solid-State Structural and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uol.deuhu-ciqso.es This technique provides precise atomic coordinates, which can be used to calculate bond lengths, bond angles, and crucial conformational details like dihedral angles. uol.de For analogues of this compound, X-ray diffraction studies have revealed key structural features.

Dihedral Angles: A significant conformational feature is the dihedral angle between the plane of the benzofuran ring system and the attached iodophenyl ring. In several related structures, this angle varies, indicating a degree of rotational freedom. For example, in 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran, the dihedral angle is 9.4 (1)°, while in 3-Ethylsulfinyl-5-fluoro-2-(4-iodophenyl)-1-benzofuran, it is 11.41 (7)°. iucr.orgnih.gov In another analogue, this angle was found to be 39.4 (1)°. nih.gov

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions.

Halogen Bonding (I⋯O): A recurring and significant interaction observed in iodinated benzofuran analogues is the halogen bond between the iodine atom and an oxygen atom of a neighboring molecule. nih.gov Distances for these I⋯O contacts have been reported in the range of 3.055 Å to 3.2575 Å. iucr.orgnih.gov This type of interaction is a key directional force in the crystal lattice.

C–H⋯π Interactions: Weak hydrogen bonds involving a C-H bond and the electron cloud of an aromatic ring are also common, helping to stabilize the crystal structure. iucr.orgnih.gov

π–π Stacking: Interactions between the aromatic rings of adjacent molecules are also observed, with centroid-centroid distances reported around 3.5 Å to 3.8 Å. iucr.orgnih.govresearchgate.net

The table below summarizes crystallographic data from closely related iodophenyl-benzofuran analogues.

Compound Analogue Dihedral Angle (Benzofuran/Iodophenyl) Key Intermolecular Interactions Reference
5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran9.4 (1)°I⋯O (3.142 Å), C–H⋯π nih.gov
3-Ethylsulfinyl-5-fluoro-2-(4-iodophenyl)-1-benzofuran11.41 (7)°I⋯O (3.2575 Å), π–π stacking iucr.org
5-Fluoro-2-(4-iodophenyl)-3-methylsulfinyl-1-benzofuran39.4 (1)°I⋯O (3.055 Å), C–H⋯O, π–π stacking nih.gov
Butyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetateN/AI⋯O (3.173 Å), C–H⋯π, C–H⋯O iucr.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key structural components.

Key expected absorptions include:

Aromatic C–H Stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (usually 3030-3100 cm⁻¹). vscht.czlibretexts.org

Aromatic C=C Stretch: The carbon-carbon double bonds within the benzene (B151609) and furan (B31954) rings give rise to a series of sharp absorptions in the 1450–1600 cm⁻¹ region. libretexts.org

C–O–C Ether Stretch: The aryl-ether linkage within the benzofuran ring system is expected to produce a strong, characteristic band, typically in the 1000-1300 cm⁻¹ region.

C–H Out-of-Plane Bending: The region between 650-1000 cm⁻¹ shows C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic rings. libretexts.org

The following table details the expected IR absorptions for the primary functional groups in this compound.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3030 - 3100Weak to Medium
Aromatic C=CStretch1450 - 1600Medium to Strong
Aryl Ether C-O-CStretch1000 - 1300Strong
Aromatic C-HOut-of-Plane Bend650 - 900Medium to Strong
Carbon-Iodine C-IStretch< 600Medium to Strong

Data is based on standard IR correlation tables. vscht.czlibretexts.org

Computational Chemistry and Theoretical Studies on 3 2 Iodophenyl 1 Benzofuran Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and predict the reactivity of benzofuran (B130515) derivatives. researchgate.netphyschemres.org By calculating the distribution of electron density, DFT methods can determine key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity; a small HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

For benzofuran systems, DFT calculations are employed to compute a range of thermodynamic and chemical activity descriptors. nih.gov These include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.govmdpi.com These descriptors help in quantitatively assessing the molecule's tendency to donate or accept electrons, providing a theoretical basis for its behavior in chemical reactions. mdpi.com For instance, studies on related benzofuran derivatives have used DFT to elucidate their radical scavenging capabilities by analyzing properties like bond dissociation energies (BDE). researchgate.net While specific DFT data for 3-(2-Iodophenyl)-1-benzofuran is not extensively published, the parameters for analogous benzofuran structures provide a reliable framework for its expected electronic characteristics. The choice of functional (e.g., B3LYP, PBE, ωB97X-D) and basis set (e.g., 6-311G, cc-pVQZ) is critical for obtaining results that correlate well with experimental data. mdpi.comucm.cl

Computed PropertyDescriptionTypical Application in Benzofuran Systems
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicting susceptibility to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicting susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Ionization Potential (IP)The minimum energy required to remove an electron from a molecule.Assesses the molecule's ability to undergo single electron transfer (SET). researchgate.net
Electron Affinity (EA)The energy released when an electron is added to a molecule.Measures the molecule's capacity to accept an electron.
Electrophilicity Index (ω)A measure of the energy lowering of a molecule when it accepts electrons.Quantifies the global electrophilic nature of the compound. mdpi.com

Transition State Analysis and Energetics of Reaction Pathways

Understanding the mechanisms of chemical reactions involving this compound requires the characterization of transition states (TS) and the mapping of potential energy surfaces. Transition state analysis is a computational technique used to locate the saddle point on a potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy barrier of the reaction, which is a key factor controlling the reaction rate.

For heterocyclic systems like benzofurans, theoretical calculations are essential for elucidating complex reaction pathways, such as those in their synthesis or subsequent functionalization. organic-chemistry.org For example, in palladium-catalyzed cyclization reactions used to form the benzofuran ring, DFT can be used to model the intermediates and transition states of key steps like oxidative addition, migratory insertion, and reductive elimination. By calculating the relative energies of these structures, chemists can determine the most favorable reaction pathway and predict how changes in substrates, catalysts, or reaction conditions will affect the outcome. For instance, studies on the reaction of 1,3-diphenylisobenzofuran (B146845) with singlet oxygen have utilized TD-DFT to map a two-step reaction pathway, identifying a zwitterionic intermediate and a rate-limiting transition state with a specific energy barrier. mdpi.com Such analyses provide invaluable insights into reaction viability and selectivity, guiding synthetic efforts.

Molecular Modeling and Ligand-Steered Modeling for Binding Mode Predictions

In the context of medicinal chemistry, where benzofuran derivatives are known for their diverse biological activities, molecular modeling is crucial for predicting how these molecules interact with biological targets such as enzymes or receptors. scienceopen.com Given the absence of experimental crystal structures for many protein-ligand complexes, computational docking and molecular dynamics simulations are used to propose putative binding modes. nih.gov

Ligand-steered modeling, in particular, is a powerful approach used for systems like G-protein-coupled receptors (GPCRs), where active-state structures are often unavailable. nih.gov This method uses information from known active ligands to build and refine a model of the receptor's binding pocket. For derivatives of the benzofuran scaffold, this technique can predict the specific molecular interactions and conformational changes required for biological activity. nih.gov The modeling can reveal key hydrogen bonds, hydrophobic interactions, or π-stacking with amino acid residues in the binding site. By comparing the predicted binding modes of a series of analogs, researchers can develop structure-activity relationships (SAR) that explain why certain substitutions on the benzofuran or phenyl rings enhance or diminish activity, guiding the design of more potent and selective compounds.

Theoretical Characterization of Intermolecular Interactions

The solid-state structure and resulting material properties of this compound are governed by a network of non-covalent intermolecular interactions. Theoretical methods are essential for characterizing and quantifying these forces, which include halogen bonding and π-stacking phenomena.

Halogen Bonding: The iodine atom on the phenyl ring of this compound can act as a halogen bond donor. This occurs because of the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential known as a σ-hole along the C-I bond axis. unica.it This electrophilic region can engage in an attractive, directional interaction with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the benzofuran ring or a sulfinyl group in related structures. nih.govnsf.gov Crystal structure analyses of analogous 2-(4-iodophenyl)-1-benzofuran derivatives have confirmed the presence of these I···O halogen bonds, with interaction distances significantly shorter than the sum of the van der Waals radii. nih.govnih.gov DFT calculations can be used to compute the strength of these bonds and visualize the molecular electrostatic potential (MEP) to confirm the presence and significance of the σ-hole. rsc.org

Interaction TypeDescriptionKey Geometric Parameters in Analogous Systems
Halogen Bonding (I···O)An attractive interaction between the electrophilic region (σ-hole) on the iodine atom and a lone pair on an oxygen atom. nih.govDistance: 3.055 Å - 3.378 Å; Angle (C-I···O): ~162-165°. nih.govnih.gov
π-π StackingA non-covalent interaction between aromatic rings.Centroid-centroid distance: ~3.50 Å - 3.56 Å. nih.govnih.gov
C-H···π InteractionAn interaction between a C-H bond and the face of a π-system.Observed between phenyl C-H and adjacent benzene (B151609) rings. nih.gov

Applications of 3 2 Iodophenyl 1 Benzofuran in the Synthesis of Architecturally Complex Organic Molecules

Construction of Fused Heterocyclic Systems (e.g., indenone-furan scaffolds, spirodifuran systems)

The reactivity of the iodophenyl moiety in conjunction with the benzofuran (B130515) core has been exploited to create complex fused heterocyclic systems. These reactions often proceed through metal-catalyzed cross-coupling or cycloaddition pathways.

One notable application is the synthesis of indenone-furan scaffolds , such as indeno[1,2-b]benzofurans. These polycyclic systems are of interest due to their potential biological activities. The synthesis can be achieved through various catalytic methods that facilitate the formation of the fused ring system.

Another significant application is the construction of spirocyclic systems , where two rings share a single atom. Precursors derived from 2-iodophenyl compounds can be utilized to generate spiro-compounds with high diastereoselectivity. For instance, three-component [3+2] azomethine ylide cycloaddition reactions have been employed to synthesize novel benzofuran spiro-2-pyrrolidine derivatives with high yields. nih.gov Furthermore, optically active spirocycles can be prepared through a sequence of palladium-catalyzed reactions, starting from racemic α-(ortho-iodophenyl)-β-oxo allyl esters. researchgate.net These reactions first establish a quaternary stereocenter and are then followed by a Heck reaction to yield the spirocyclic structures. researchgate.net

The table below summarizes examples of fused heterocyclic systems synthesized from precursors related to 3-(2-Iodophenyl)-1-benzofuran.

Fused System TypeSynthetic ApproachKey Features
Indeno[1,2-b]benzofuransOrganocatalyzed reaction of ninhydrin (B49086) and 1,3-dicarbonyl compoundsEfficient, high yields, recoverable catalyst
Spiro[benzofuran-pyrrolidines][3+2] Azomethine ylide cycloadditionThree-component reaction, high yield, high diastereoselectivity
Optically Active SpirocyclesPalladium-catalyzed decarboxylative allylic alkylation followed by Heck reactionCreates quaternary stereocenter, yields endo- and exo-isomers

Preparation of Annulated Benzofuran Structures

Annulated benzofurans, where a carbocyclic or heterocyclic ring is fused to the benzofuran core, are readily accessible using precursors of this compound. A prominent method involves the intramolecular C–O coupling of α-(ortho-iodophenyl)-β-oxoesters. uol.de

This transformation is typically catalyzed by copper in the presence of a base like potassium phosphate (B84403) (K₃PO₄). uol.de The reaction accommodates the formation of various ring sizes fused to the benzofuran, including five-, six-, and seven-membered rings. uol.denih.gov This method has also been successfully applied to precursors containing heteroatoms in the annulated ring, such as tetrahydropyrano- and -pyrido-annulations. nih.gov The versatility of this approach allows for the introduction of various substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups, often resulting in good to excellent yields. uol.de

The following table details the scope of the copper-catalyzed synthesis of annulated benzofuran derivatives.

Annulated Ring Size/TypeSubstituents on Aromatic RingYield (%)
Five-membered (Cyclopenta)VariedUp to 90% uol.de
Six-membered (Cyclohexa)VariedUp to 90% uol.de
Seven-membered (Cyclohepta)VariedUp to 90% uol.de
Tetrahydropyrano-fused-Reported nih.gov
Tetrahydropyrido-fused-Reported nih.gov

These annulated benzofuran derivatives can undergo further transformations, such as ring-expansion to form medium-sized lactones. sorbonne-universite.fr

Utilization as Building Blocks for Natural Product Analogues

The structural motifs accessible from this compound precursors are present in numerous biologically active natural products. A significant example is the class of compounds known as flavaglines (or rocaglamides), which exhibit a wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. researchgate.netuol.denih.gov

The core structure of many flavaglines is a cyclopenta[b]benzofuran . nih.govresearchgate.net The synthetic routes developed for annulated benzofurans, particularly the intramolecular cyclization of α-(ortho-iodophenyl)-β-oxoesters to form cyclopenta[b]benzofurans, provide a direct pathway to the fundamental scaffold of these natural products. uol.de This makes compounds like this compound valuable starting materials for the synthesis of flavagline analogues, allowing for systematic modifications to study structure-activity relationships and develop potential therapeutic agents. uol.denih.gov The ability to synthesize these complex structures opens avenues for creating libraries of natural product analogues for drug discovery programs. uol.de

Strategic Implementation in the Synthesis of Polyaromatic Systems and Macrocycles

The iodo-substituent in this compound serves as a versatile handle for carbon-carbon bond-forming reactions, which is essential for the construction of extended polyaromatic systems and macrocycles.

Polyaromatic hydrocarbons (PAHs) and fused heterocyclic systems are important in materials science for their applications in organic electronics. nih.gov Intramolecular coupling reactions of aryl halides are a key strategy for building these fused-ring systems. nih.govacs.org For example, copper-mediated intramolecular dehydrogenative C–O coupling has been used to synthesize benzothieno[3,2-b]benzofurans, demonstrating a pathway to construct multi-fused ring systems. nih.gov Similarly, palladium-catalyzed intramolecular reactions of precursors containing an o-iodophenyl group can lead to the formation of polycyclic frameworks. scribd.com

In the realm of macrocycle synthesis , the reactivity of the aryl iodide is crucial for cyclization reactions. Palladium-catalyzed intramolecular Heck reactions, for instance, have been employed to effect the macrocyclization of precursors containing an alkene and a phenyl iodide, leading to the formation of 17-membered macrocycles. nih.gov This strategy highlights the utility of the iodo-aryl moiety in creating large, constrained ring systems that are of interest in medicinal chemistry and supramolecular chemistry. The ability to perform these cyclizations allows for the generation of diverse macrocyclic libraries for screening against biological targets. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Iodophenyl)-1-benzofuran, and how do reaction conditions influence yield?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the iodophenyl group onto the benzofuran scaffold. Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-iodide coupling .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize reactivity while minimizing side reactions .
  • Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl groups) prevents undesired substitutions .
    For example, iodine substituents are sensitive to light and moisture; thus, reactions should be conducted under inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as distinct multiplet signals (δ 6.8–8.2 ppm). Coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz}) confirm substitution patterns .
    • ¹³C NMR : Iodine’s electron-withdrawing effect deshields adjacent carbons (δ 90–110 ppm for C-I) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 296–364) validate molecular weight .
  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How should researchers handle iodinated intermediates during synthesis to minimize decomposition?

  • Light-sensitive intermediates : Use amber glassware and low-intensity lighting .
  • Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of iodine .
  • Purification : Flash chromatography with silica gel (hexane/ethyl acetate) avoids prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data in iodinated benzofuran derivatives?

  • Crystallographic validation : Compare experimental NMR shifts with DFT-calculated values. For example, X-ray structures (e.g., space group P2₁/n, unit cell parameters a = 12.6447 Å, b = 7.1680 Å, c = 19.2382 Å ) provide ground-truth geometry for computational refinements .
  • Dynamic effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) and tautomerism in solution .

Q. How do π-π stacking interactions influence the solid-state packing and stability of this compound derivatives?

  • Crystal engineering : Planar benzofuran rings engage in offset π-π interactions (3.5–4.0 Å spacing), stabilizing molecular layers. For example, fluorinated analogs exhibit enhanced packing via C-I···π contacts (3.8 Å) .
  • Probing methods :
    • Hirshfeld surface analysis : Quantifies interaction ratios (e.g., 12% π-π contribution in 5-iodo derivatives ).
    • Thermal gravimetry (TGA) : Correlates packing density with decomposition temperatures (>200°C) .

Q. How can kinetic versus thermodynamic control be leveraged in the regioselective functionalization of this compound?

  • Kinetic control : Low temperatures (0–25°C) favor faster-forming products (e.g., meta-substitution in electrophilic aromatic substitution) .
  • Thermodynamic control : High temperatures (80–120°C) drive equilibrium toward more stable products (e.g., para-substitution via directing groups) .
  • Case study : Ethylsulfinyl groups at position 3 enhance para-selectivity in iodophenyl derivatives by steric and electronic modulation .

Q. What computational methods are validated for predicting the reactivity of iodinated benzofuran systems?

  • DFT calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and nucleophilic attack sites .
  • Molecular docking : Simulates interactions with biological targets (e.g., kinase inhibitors) by aligning iodine’s van der Waals radius (1.98 Å) with hydrophobic pockets .

Q. How can advanced crystallographic techniques resolve polymorphism in this compound?

  • Single-crystal XRD : Identifies polymorphs via unit cell variations (e.g., monoclinic vs. orthorhombic systems ).
  • Powder XRD : Detects phase purity by matching experimental patterns with simulated data (e.g., = 10–30° ).
  • Variable-temperature studies : Track phase transitions (e.g., enantiotropic shifts at 150°C ).

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